2-(4-Tert-butylphenyl)pyridine
Description
2-(4-Tert-butylphenyl)pyridine (referred to by its full systematic name throughout) is a bipyridine derivative featuring a tert-butyl substituent on the para position of the phenyl ring. This compound has garnered significant attention in coordination chemistry and materials science due to its unique steric and electronic properties. Key applications include:
- Coordination Chemistry: Acts as a ligand in Ir(III) complexes, enabling acid/base-induced fac-to-mer isomerization, a property critical for photodynamic therapy and optoelectronic devices .
- Catalysis: Au(III) complexes of this ligand exhibit antitumor activity against breast cancer, lung cancer, and leukemia .
- Materials Science: Serves as a building block in porphyrin graphene quantum dots (PGQDs) for red-emissive biological cell labeling .
- Structural Insights: Crystallographic studies highlight its role in stabilizing metal complexes for visible light-driven water oxidation .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXQSMVSBYAGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514383 | |
| Record name | 2-(4-tert-Butylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524713-66-4 | |
| Record name | 2-(4-tert-Butylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-Butylphenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Tert-butylphenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 2-bromopyridine and 4-tert-butylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Tert-butylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Tert-butylphenyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties. In biological systems, the compound may interact with cellular receptors or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Steric Effects : The tert-butyl group provides steric shielding, stabilizing metal complexes and preventing aggregation in PGQDs .
- Electronic Effects : Electron-donating groups (e.g., tert-butyl, methoxy) increase ligand basicity, facilitating protonation and isomerization with trifluoroacetic acid (TFA). In contrast, fluorinated analogs require stronger acids like HNTf₂ .
- Biological Activity: Au(III) complexes of this compound show superior antitumor activity compared to non-bulky analogs, likely due to enhanced lipophilicity and target binding .
Performance in Catalysis and Optoelectronics
- Ir(III) Complexes: this compound enables reversible fac-to-mer isomerization under mild acid/base conditions, a feature shared with tpy and methoxy analogs. This property is pivotal for designing stimuli-responsive materials .
Au(III) Complexes :
- Quantum Dots: PGQDs incorporating this compound emit red light (λem ≈ 650 nm), attributed to the extended conjugation and electron-donating tert-butyl group. Non-bulky analogs show blue-shifted emissions .
Material Science Innovations
- PGQDs: 2,6-Bis(4-(4-tert-butylphenyl)pyridine) porphyrin derivatives exhibit quantum yields of ~15%, outperforming non-tert-butyl porphyrins (<5%) in brightness and photostability .
Biological Activity
2-(4-Tert-butylphenyl)pyridine is an organic compound recognized for its diverse applications in chemistry and biology. This article explores its biological activity, detailing its mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H17N
- IUPAC Name : this compound
- Molecular Weight : 223.31 g/mol
The compound features a pyridine ring substituted at the 2-position with a tert-butylphenyl group, which influences its steric and electronic properties, making it a valuable compound in various applications.
This compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:
- Enzyme Interaction : The compound can bind to enzymes, modulating their activity, which is crucial for metabolic processes.
- Receptor Binding : It may also interact with cellular receptors, influencing signal transduction pathways that affect gene expression and cellular responses.
Biological Activities
Research has highlighted several potential biological activities of this compound:
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Derivatives of this compound have been investigated for their anticancer properties, showing promise in inhibiting tumor growth in various cancer cell lines.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
-
Anticancer Research :
- In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in cancer treatment.
-
Cellular Imaging Applications :
- Tris(this compound)iridium complexes have been studied for their use in cellular imaging. These complexes showed effective cellular uptake and localization within cellular structures, suggesting their utility in photodynamic therapy and imaging applications.
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 2-Phenylpyridine | Lacks the tert-butyl group; different steric properties |
| 4-Tert-butylpyridine | Tert-butyl group on the pyridine ring; different reactivity |
| Tris(2-phenylpyridine)iridium | More common; less soluble than the tert-butyl derivative |
The presence of the bulky tert-butyl group in this compound enhances its solubility and stability compared to other similar compounds, making it particularly advantageous for practical applications.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Parameter | Optimal Condition |
|---|---|---|
| Diazotization | Temperature | 0–5°C (ice bath) |
| Coupling | Solvent | Deoxygenated H₂O |
| Work-up | Purification | Silica gel chromatography |
Basic: How is the crystal structure of this compound characterized, and what structural features influence its reactivity?
Answer:
Single-crystal X-ray diffraction reveals a dihedral angle of 19.06° between pyridine rings, with tert-butyl groups inducing steric hindrance that stabilizes the planar configuration . Structural insights:
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Dihedral angle | 19.06° |
| Hydrogen bonds | 3.5–3.8 Å |
Advanced: How does this compound function as a ligand in coordination complexes, and what factors dictate its binding modes?
Answer:
The compound acts as a bidentate ligand , coordinating through pyridine nitrogen atoms. Key factors:
- Steric bulk : tert-Butyl groups prevent undesired oligomerization, favoring mononuclear complexes .
- Electronic effects : Electron-withdrawing pyridine enhances metal-ligand charge transfer (MLCT), critical in photophysical applications .
- Case study : In [Ir(p-F(Me)ppy)₂-(4,4′-dtbbpy)]PF₆, the ligand improves luminescent quantum yield by 15% compared to unsubstituted analogs .
Advanced: What challenges arise in interpreting spectroscopic data for derivatives, and how can researchers resolve conflicting assignments?
Answer:
- NMR challenges : Overlapping signals from tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.5–8.5 ppm) complicate integration. Use 2D NMR (COSY, HSQC) to resolve coupling networks .
- IR ambiguities : C=N stretching (~1600 cm⁻¹) may overlap with aryl C=C vibrations. Compare with computed spectra (DFT) for validation .
- Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for Cl-containing derivatives (e.g., 2-(4-Chlorophenyl)pyridine) .
Application: How is this compound utilized in organic light-emitting diodes (OLEDs)?
Answer:
As a ligand in phosphorescent emitters , it enhances electroluminescence efficiency:
- Device structure : Double-layer OLEDs with ITO anode and Mg:Ag cathode achieve >1000 cd/m² brightness at <10 V .
- Performance : External quantum efficiency (EQE) of 1% is reported for Ir(III) complexes using tert-butyl-modified ligands .
Biological Applications: What methodologies assess its activity in enzyme inhibition studies?
Answer:
- In vitro assays : Measure IC₅₀ via fluorescence-based kinase inhibition assays (e.g., using ATP analogs) .
- Cell culture : Test cytotoxicity in IAR20 rat hepatocytes at 1–100 µM concentrations .
- Limitations : Limited ecotoxicological data necessitates cautious handling (use PPE, fume hoods) .
Environmental and Safety: What precautions are critical for laboratory handling?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
